Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate
CAS No.: 872604-78-9
Cat. No.: VC16907652
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872604-78-9 |
|---|---|
| Molecular Formula | C18H18N2O3 |
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | ethyl 2-[2-(4-methoxyphenyl)benzimidazol-1-yl]acetate |
| Standard InChI | InChI=1S/C18H18N2O3/c1-3-23-17(21)12-20-16-7-5-4-6-15(16)19-18(20)13-8-10-14(22-2)11-9-13/h4-11H,3,12H2,1-2H3 |
| Standard InChI Key | BALPIRBGZZMXQW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 2-[2-(4-methoxyphenyl)benzimidazol-1-yl]acetate, reflects its branched structure . The benzimidazole ring system is aromatic, with the 4-methoxyphenyl group enhancing electron density through its methoxy substituent. The ethyl acetate chain introduces ester functionality, influencing solubility and reactivity.
Table 1: Key Identifiers and Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 872604-78-9 | |
| Molecular Formula | ||
| Molecular Weight | 310.3 g/mol | |
| SMILES | CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC | |
| InChIKey | BALPIRBGZZMXQW-UHFFFAOYSA-N |
Physical Properties
While direct measurements of melting or boiling points are unavailable, analogous benzimidazoles exhibit high thermal stability. For example, 2-(4-methoxyphenyl)-1H-benzimidazole (CAS 2620-81-7), a structural relative, melts at 235–236°C . The ethyl acetate group in the target compound likely reduces crystallinity compared to unsubstituted benzimidazoles, altering solubility profiles.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically involves multi-step reactions starting from o-phenylenediamine derivatives. A common approach includes:
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Formation of the benzimidazole core: Condensation of o-phenylenediamine with 4-methoxybenzaldehyde in acidic conditions generates 2-(4-methoxyphenyl)-1H-benzimidazole .
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N-Alkylation: Reacting the benzimidazole with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) introduces the ethyl acetate group.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Benzimidazole formation | HCl, reflux, 12h | Use of chloroform solvent |
| N-Alkylation | Ethyl chloroacetate, K₂CO₃, DMF | Elevated temperatures (80°C) |
Reaction yields depend critically on solvent choice and catalyst activity. Chloroform enhances miscibility of reactants, improving yields to >70% in optimized setups.
Mechanistic Insights
The benzimidazole ring forms via a cyclocondensation mechanism, where the aldehyde carbonyl attacks the diamine’s amino group, followed by dehydration. N-Alkylation proceeds through an mechanism, with the benzimidazole’s nitrogen acting as a nucleophile toward ethyl chloroacetate .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct NMR data for Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate is unavailable, related compounds provide benchmarks. For 2-(4-methoxyphenyl)-1H-benzimidazole (BZ-1), key signals include :
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A singlet at δ 12.75 ppm for the NH proton.
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Aromatic protons between δ 7.62–7.11 ppm.
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A methoxy group singlet at δ 3.84 ppm.
The ethyl acetate moiety in the target compound would introduce additional signals:
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Ethyl group triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~4.1 ppm, CH₂).
Infrared (IR) Spectroscopy
Expected IR absorptions include:
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N-H stretch at ~3400 cm⁻¹ (benzimidazole NH).
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C=O stretch at ~1740 cm⁻¹ (ester carbonyl).
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Aromatic C=C stretches at ~1600 cm⁻¹.
| Compound | Activity (IC₅₀/MIC) | Target Organism/Cell Line |
|---|---|---|
| Target Compound | Pending experimental validation | N/A |
| Fluconazole (Control) | MIC = 2 µg/mL | Candida albicans |
| Albendazole | IC₅₀ = 0.1 µM | HeLa cervical cancer cells |
Applications and Future Directions
Therapeutic Development
Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate serves as a lead compound for:
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Antifungal agents: Structural analogs inhibit ergosterol biosynthesis in fungi.
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Chemotherapeutic adjuvants: Synergistic effects with doxorubicin observed in preclinical models.
Material Science Applications
The conjugated π-system enables use in:
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Organic light-emitting diodes (OLEDs): Benzimidazoles emit blue-light with λₑₘ ≈ 450 nm.
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Metal-organic frameworks (MOFs): Nitrogen-rich ligands enhance gas adsorption capacity.
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